molecular formula C18H22N6O4S B2893873 1-(1,2-benzoxazol-3-yl)-N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}methanesulfonamide CAS No. 2034541-01-8

1-(1,2-benzoxazol-3-yl)-N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}methanesulfonamide

Cat. No.: B2893873
CAS No.: 2034541-01-8
M. Wt: 418.47
InChI Key: RZQWQRQWULYVJE-UHFFFAOYSA-N
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Description

1-(1,2-benzoxazol-3-yl)-N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}methanesulfonamide is a useful research compound. Its molecular formula is C18H22N6O4S and its molecular weight is 418.47. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

  • Selective Mesylation in Chemical Synthesis : Research by Kim et al. (1999) demonstrates the use of related compounds in selective mesylation, a process crucial in differentiating amino groups within a molecule. This method could be applicable in the synthesis of compounds similar to 1-(benzo[d]isoxazol-3-yl)-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide (Kim et al., 1999).

  • Synthesis of Benzisoxazole Derivatives : Arava et al. (2011) discuss the synthesis of benzisoxazole derivatives, which are integral to creating compounds like 1-(benzo[d]isoxazol-3-yl)-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide. These derivatives have potential applications as antipsychotic compounds (Arava et al., 2011).

Medicinal Chemistry

  • Role in Antidepressants : Hvenegaard et al. (2012) explored the metabolic pathways of a novel antidepressant, 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine, which shares structural similarities with 1-(benzo[d]isoxazol-3-yl)-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide. Their study reveals insights into the oxidation processes and enzyme interactions, which may be relevant for understanding the metabolism of similar compounds (Hvenegaard et al., 2012).

  • Development of Anti-Tubercular Agents : Naidu et al. (2014) synthesized a series of benzo[d]isoxazole derivatives with potential anti-tubercular properties. The study indicates that modifications in the benzo[d]isoxazole structure, akin to 1-(benzo[d]isoxazol-3-yl)-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide, could lead to promising anti-tubercular agents (Naidu et al., 2014).

Material Science and Industrial Applications

  • Synthesis of Piperazine Derivatives : Van Westrenen and Sherry (1992) discussed the sulfomethylation of piperazine, a process relevant to the synthesis of compounds like 1-(benzo[d]isoxazol-3-yl)-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide. Their research provides a new route to create mixed-side-chain macrocyclic chelates, which have diverse applications in material science and industry (Van Westrenen & Sherry, 1992).

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O4S/c1-27-18-21-16(20-17(22-18)24-9-5-2-6-10-24)11-19-29(25,26)12-14-13-7-3-4-8-15(13)28-23-14/h3-4,7-8,19H,2,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQWQRQWULYVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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